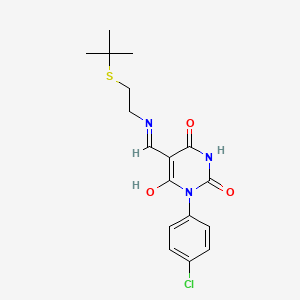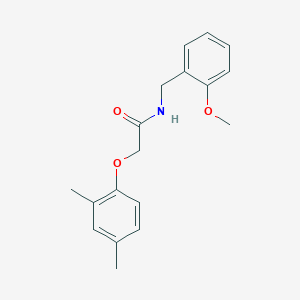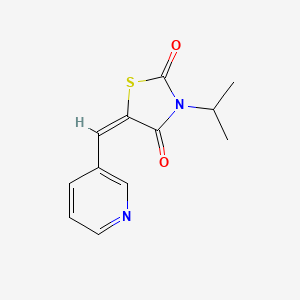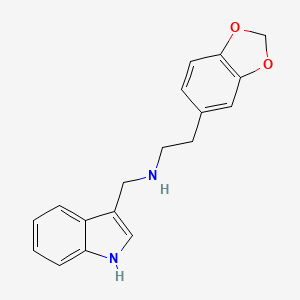
2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine is a complex organic compound that features both a benzodioxole and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzodioxole and indole moieties through a suitable linker, such as an ethanamine chain. This can be achieved using reductive amination or other coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or indole rings.
Reduction: Reduced forms of the compound, potentially leading to the opening of the benzodioxole ring.
Substitution: Substituted derivatives with new functional groups attached to the indole or benzodioxole rings.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)ethanamine: Similar structure but with a phenylethyl group instead of an indole moiety.
2-(1,3-benzodioxol-5-yl)-N-(1H-pyrrol-3-ylmethyl)ethanamine: Contains a pyrrole ring instead of an indole ring.
Uniqueness
2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine is unique due to the presence of both benzodioxole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(1H-indol-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-4-16-15(3-1)14(11-20-16)10-19-8-7-13-5-6-17-18(9-13)22-12-21-17/h1-6,9,11,19-20H,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGSJPHFGXKUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCNCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5095780.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5095787.png)

![(3Z)-5-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B5095808.png)
![{3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5095810.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide](/img/structure/B5095826.png)
![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5095830.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5095836.png)
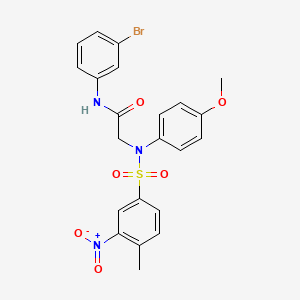
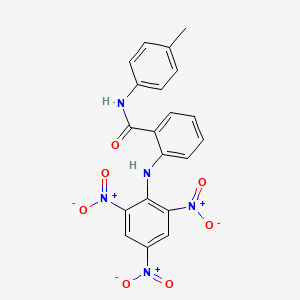
![(3R*,4R*)-1-(cyclobutylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5095857.png)
